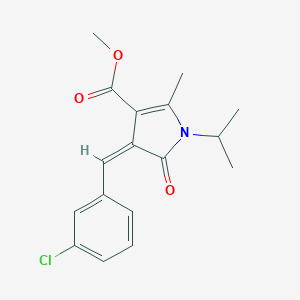![molecular formula C13H17N3O3 B306708 2-hydroxy-N'-[4-(4-morpholinyl)benzylidene]acetohydrazide](/img/structure/B306708.png)
2-hydroxy-N'-[4-(4-morpholinyl)benzylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-N'-[4-(4-morpholinyl)benzylidene]acetohydrazide, also known as HMAH, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-N'-[4-(4-morpholinyl)benzylidene]acetohydrazide has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-bacterial agent. In vitro studies have shown that 2-hydroxy-N'-[4-(4-morpholinyl)benzylidene]acetohydrazide inhibits the growth of cancer cells and bacteria, while in vivo studies have demonstrated its anti-inflammatory effects in animal models.
Wirkmechanismus
The mechanism of action of 2-hydroxy-N'-[4-(4-morpholinyl)benzylidene]acetohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation, cancer, and bacterial growth.
Biochemical and Physiological Effects:
2-hydroxy-N'-[4-(4-morpholinyl)benzylidene]acetohydrazide has been shown to have a range of biochemical and physiological effects, including the inhibition of COX-2 and iNOS enzymes, which are involved in inflammation. It also induces apoptosis, or programmed cell death, in cancer cells. Additionally, 2-hydroxy-N'-[4-(4-morpholinyl)benzylidene]acetohydrazide has been shown to disrupt bacterial cell membranes, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-hydroxy-N'-[4-(4-morpholinyl)benzylidene]acetohydrazide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, its low solubility in water can make it difficult to work with in certain applications.
Zukünftige Richtungen
Future research on 2-hydroxy-N'-[4-(4-morpholinyl)benzylidene]acetohydrazide could focus on its potential as a therapeutic agent for specific diseases, such as cancer and bacterial infections. Additionally, further studies could explore the underlying mechanisms of its anti-inflammatory effects and how they could be utilized in the development of new drugs. Finally, research could be done to improve the solubility of 2-hydroxy-N'-[4-(4-morpholinyl)benzylidene]acetohydrazide in water, which would increase its potential for use in clinical settings.
In conclusion, 2-hydroxy-N'-[4-(4-morpholinyl)benzylidene]acetohydrazide is a synthetic compound with potential as a therapeutic agent for a range of diseases. Its synthesis method is relatively simple, and it has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial effects. Further research is needed to fully understand its mechanism of action and potential for clinical use.
Synthesemethoden
2-hydroxy-N'-[4-(4-morpholinyl)benzylidene]acetohydrazide can be synthesized through a reaction between 4-(4-morpholinyl)benzaldehyde and 2-hydroxyacetohydrazide in the presence of a catalyst such as acetic acid. The resulting product is a yellow crystalline solid with a melting point of 197-199°C.
Eigenschaften
Produktname |
2-hydroxy-N'-[4-(4-morpholinyl)benzylidene]acetohydrazide |
|---|---|
Molekularformel |
C13H17N3O3 |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
2-hydroxy-N-[(E)-(4-morpholin-4-ylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C13H17N3O3/c17-10-13(18)15-14-9-11-1-3-12(4-2-11)16-5-7-19-8-6-16/h1-4,9,17H,5-8,10H2,(H,15,18)/b14-9+ |
InChI-Schlüssel |
UBZUXZLUPAZDEY-NTEUORMPSA-N |
Isomerische SMILES |
C1COCCN1C2=CC=C(C=C2)/C=N/NC(=O)CO |
SMILES |
C1COCCN1C2=CC=C(C=C2)C=NNC(=O)CO |
Kanonische SMILES |
C1COCCN1C2=CC=C(C=C2)C=NNC(=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-bromo-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B306628.png)
![2-chloro-6-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306629.png)
![2-Methoxy-5-[2-(2-naphthoyl)carbohydrazonoyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306632.png)
![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenyl 4-methoxybenzenesulfonate](/img/structure/B306634.png)
![2-methoxy-5-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306636.png)
![N-(4-methylphenyl)-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B306637.png)
![N-(4-methylphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B306638.png)
![N-{2-[2-(2,6-dichlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B306639.png)
![N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B306640.png)
![2-(benzylsulfanyl)-N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B306641.png)
![2-methoxy-4-((E)-{[methoxy(phenyl)acetyl]hydrazono}methyl)phenyl methyl carbonate](/img/structure/B306646.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(phenylsulfanyl)propanohydrazide](/img/structure/B306647.png)